4-Hydroxy-1H-indole-2-carboxylic acid

描述

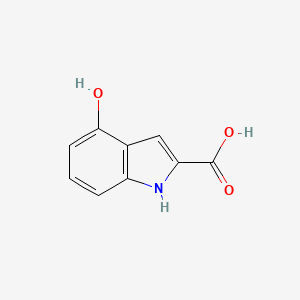

4-Hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications . This compound, specifically, has a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position of the indole ring, making it an interesting subject for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid typically involves the use of resorcinol as a starting material. The process includes isomerization, catalytic hydrogenation, and cyclization with ethyl bromopyruvate. The reaction is carried out in methanol solution saturated with ammonia and heated in an autoclave to generate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

4-Hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted indoles.

科学研究应用

4-Hydroxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its role in various biological processes and potential therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Hydroxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Hydroxyindole-2-carboxylic acid: Used in the detection of serotonin in biological samples.

Indole-2-carboxylic acid: Used in the synthesis of various alkaloids and pharmaceutical compounds.

Uniqueness

4-Hydroxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it a versatile compound for various chemical reactions and potential therapeutic applications.

生物活性

4-Hydroxy-1H-indole-2-carboxylic acid (also known as 4-Hydroxyindole-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure : The compound features an indole ring with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position, contributing to its unique reactivity and biological profile.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes, which may underpin its anti-inflammatory effects .

- Antiviral Properties : Recent studies indicate that derivatives of this compound can inhibit HIV-1 integrase, a critical enzyme in the viral life cycle, showcasing its potential as an antiviral agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have demonstrated efficacy against various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival .

Antiviral Activity

The compound has been identified as a scaffold for developing integrase inhibitors against HIV. One derivative showed an impressive IC50 value of 0.13 μM, indicating potent inhibitory activity against integrase strand transfer . This suggests that modifications to the indole core can enhance antiviral efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), which play a role in regulating cellular responses to inflammation. A specific hydroxyindole carboxylic acid derivative was found to effectively inhibit SHP2, a PTP involved in various signaling pathways .

Case Studies

-

HIV Integrase Inhibition :

- A study focused on optimizing indole-2-carboxylic acid derivatives led to the identification of compounds with IC50 values ranging from 12.41 μM to 0.13 μM for HIV integrase inhibition. The structural modifications significantly enhanced binding affinity and inhibitory activity against the target enzyme .

- Cancer Cell Lines :

- Inflammatory Models :

Data Tables

属性

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80129-52-8 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。